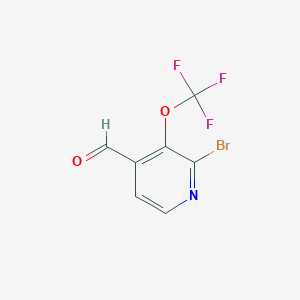

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde

Beschreibung

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is a halogenated and fluorinated pyridine derivative with significant utility in medicinal chemistry and organic synthesis. Structurally, it features a bromine atom at the 2-position, a trifluoromethoxy group (-OCF₃) at the 3-position, and an aldehyde functional group at the 4-position of the isonicotinaldehyde core (Figure 1). This compound is synthesized via a multi-step process involving methoxymethyl (MOM) protection, formylation, and subsequent deprotection . Its reactivity is influenced by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the aldehyde moiety, making it a key intermediate in Suzuki cross-coupling reactions and imine formations for constructing complex heterocyclic systems .

Eigenschaften

Molekularformel |

C7H3BrF3NO2 |

|---|---|

Molekulargewicht |

270.00 g/mol |

IUPAC-Name |

2-bromo-3-(trifluoromethoxy)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C7H3BrF3NO2/c8-6-5(14-7(9,10)11)4(3-13)1-2-12-6/h1-3H |

InChI-Schlüssel |

OOVVUFIXZYXHTN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C(=C1C=O)OC(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Brom-3-(Trifluormethoxy)isonicotinaldehyd beinhaltet typischerweise die Bromierung von 3-(Trifluormethoxy)isonicotinaldehyd. Die Reaktion wird unter Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines Lösungsmittels wie Dichlormethan durchgeführt. Die Reaktionsbedingungen umfassen in der Regel die Aufrechterhaltung einer niedrigen Temperatur, um die Reaktionsgeschwindigkeit zu kontrollieren und Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Brom-3-(Trifluormethoxy)isonicotinaldehyd folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von großen Reaktoren und die präzise Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Brom-3-(Trifluormethoxy)isonicotinaldehyd unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Oxidationsreaktionen: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktionsreaktionen: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Nukleophile wie Amine oder Thiole, Lösungsmittel wie Ethanol oder Acetonitril und Katalysatoren wie Palladium oder Kupfer.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Lösungsmittel wie Wasser oder Essigsäure.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid, Lösungsmittel wie Ethanol oder Tetrahydrofuran.

Wichtigste gebildete Produkte

Substitutionsreaktionen: Produkte umfassen substituierte Isonicotinaldehyde mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.

Oxidationsreaktionen: Das Hauptprodukt ist 2-Brom-3-(Trifluormethoxy)isonicotinsäure.

Reduktionsreaktionen: Das Hauptprodukt ist 2-Brom-3-(Trifluormethoxy)isonicotinalkohol.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Brom-3-(Trifluormethoxy)isonicotinaldehyd hängt von seiner spezifischen Anwendung ab. Bei chemischen Reaktionen wirkt es als Reaktant, der verschiedene Transformationen durchläuft. In biologischen Studien können seine Derivate mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Hemmung oder Aktivierung biologischer Pfade führt. Die Trifluormethoxygruppe kann die Lipophilie und den metabolischen Stoffwechsel der Verbindung verbessern, wodurch ihre biologische Aktivität beeinflusst wird.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological studies, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

| Property | 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde | 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde |

|---|---|---|

| Substituent Positions | Br (2), -OCF₃ (3), -CHO (4) | Br (5), -CF₃ (2), -CHO (4) |

| Molecular Formula | C₇H₃BrF₃NO₂ | C₇H₃BrF₃NO |

| Molecular Weight (g/mol) | ~270.0 | ~254.0 |

| Key Functional Groups | Aldehyde, trifluoromethoxy, bromine | Aldehyde, trifluoromethyl, bromine |

Key Differences:

Substituent Electronic Effects :

- The trifluoromethoxy group (-OCF₃) in the 3-position introduces stronger electron-withdrawing effects via both inductive (-I) and resonance (-R) mechanisms compared to the trifluoromethyl group (-CF₃) in the 2-position of the analog. This enhances the electrophilicity of the aldehyde group in 2-bromo-3-(trifluoromethoxy)isonicotinaldehyde, favoring nucleophilic additions (e.g., imine formation) .

- The bromine at the 2-position in the target compound directs cross-coupling reactions (e.g., Suzuki-Miyaura) to the 4-position, whereas the bromine at the 5-position in the analog may alter regioselectivity in such reactions .

Both compounds exhibit low polarity due to fluorine content, but the trifluoromethoxy group may marginally improve solubility in polar aprotic solvents (e.g., THF, DCM) .

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde:

- Suzuki Cross-Coupling : Reacts with boronic acids (e.g., 2-methylpyridine-4-boronic acid) using Pd₂(dba)₃ and tricyclohexylphosphine to form bipyridine derivatives .

- Imine Formation: Reacts with primary amines (R₅NH₂) in TFE/MeCN to generate imines, which are precursors to Strecker amino acids upon cyanide addition .

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde:

- Limited data on specific reactions, but the aldehyde group is expected to undergo similar nucleophilic additions.

Spectroscopic Data and Characterization

- 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde : $^1$H-NMR data for intermediates (e.g., MOM-protected precursors) show characteristic peaks for methoxymethyl protons at δ 5.35 (s, 2H) and aldehyde protons near δ 9.8–10.2 .

- 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde: No explicit NMR data is available, but the aldehyde proton is expected to resonate similarly, with trifluoromethyl groups typically appearing as singlets in $^{19}$F-NMR .

Biologische Aktivität

2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethoxy groups enhances its reactivity, making it a valuable candidate for therapeutic applications.

- Molecular Formula : C7H4BrF3NO

- Molecular Weight : 252.0 g/mol

- Structure : The compound contains an isonicotinaldehyde moiety, which is crucial for its biological interactions.

The biological activity of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is attributed to several key mechanisms:

- Electrophilic Reactivity : The bromine atom and the aldehyde group allow the compound to act as an electrophile, facilitating nucleophilic substitution reactions essential for forming bioactive derivatives.

- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes, which is critical for developing therapeutic agents against diseases such as cancer and inflammation.

Antimicrobial Activity

Research suggests that 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against various bacterial strains, comparable to established antibiotics.

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent:

- In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting activation of cell death pathways. This is particularly relevant for human breast adenocarcinoma (MCF-7) and other cancer cell lines .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)isonicotinaldehyde | Bromine at position 5 | 0.88 |

| 2-Bromo-6-(trifluoromethyl)isonicotinaldehyde | Bromine at position 6 | 0.85 |

| 3-Bromo-2-(trifluoromethyl)pyridine | Different pyridine derivative | 0.84 |

The trifluoromethoxy group significantly alters the electronic properties compared to other similar compounds, enhancing reactivity and potential applications in drug design and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.